![molecular formula C7H6FN3 B6158867 3-fluoro-1H-indazol-6-amine CAS No. 1346549-20-9](/img/no-structure.png)
3-fluoro-1H-indazol-6-amine
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Overview
Description
“3-fluoro-1H-indazol-6-amine” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . The compound is a solid at room temperature .
Synthesis Analysis
Indazole derivatives have been synthesized using various methods . A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . The preliminary results suggested that most of the target compounds showed great antitumor activity .Molecular Structure Analysis
The molecular structure of “3-fluoro-1H-indazol-6-amine” consists of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis
The R1 substituent on the benzene ring at the C-5 position of indazole had a significant effect on the anti-proliferative activity of Hep-G2 . The general trend was in the order of 3,5-difluoro substituent > 4-fluoro substituent > 3-fluoro substituent > 4-trifluoromethoxy substituent .Physical And Chemical Properties Analysis
“3-fluoro-1H-indazol-6-amine” is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere .Mechanism of Action
Safety and Hazards
Future Directions
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . They serve as structural motifs in drug molecules and have been used in the treatment of various diseases . Therefore, the development of novel indazole derivatives with high efficiency and low toxicity is a promising direction for future research .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-1H-indazol-6-amine involves the introduction of a fluorine atom onto the 3-position of indazole followed by the reduction of the nitro group at the 6-position to an amine group.", "Starting Materials": [ "2-nitro-1H-indazole", "Fluorine gas", "Sodium hydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 2-nitro-1H-indazole is reacted with fluorine gas in the presence of sodium hydride to introduce a fluorine atom onto the 3-position of the indazole ring.", "Step 2: The resulting 3-fluoro-2-nitro-1H-indazole is reduced to 3-fluoro-2-amino-1H-indazole using hydrogen gas and palladium on carbon catalyst.", "Step 3: The nitro group at the 6-position of 3-fluoro-2-amino-1H-indazole is reduced to an amine group using sodium hydride and ethanol as the reducing agent.", "Step 4: The amine group is then treated with hydrochloric acid to form the hydrochloride salt of 3-fluoro-1H-indazol-6-amine.", "Step 5: The hydrochloride salt is neutralized with sodium hydroxide and the resulting 3-fluoro-1H-indazol-6-amine is obtained by filtration and drying." ] } | |
CAS RN |
1346549-20-9 |
Product Name |
3-fluoro-1H-indazol-6-amine |
Molecular Formula |
C7H6FN3 |
Molecular Weight |
151.1 |
Purity |
95 |
Origin of Product |
United States |
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